molecular formula C13H15BrN2O4 B3087713 3-(5-bromo-1H-indol-3-yl)propylamine oxalate CAS No. 1177303-23-9

3-(5-bromo-1H-indol-3-yl)propylamine oxalate

Cat. No. B3087713
CAS RN: 1177303-23-9
M. Wt: 343.17 g/mol
InChI Key: CVURFCPLHOSLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-1H-indol-3-yl)propylamine oxalate is a chemical compound with the molecular formula C13H15BrN2O4 . It has an average mass of 343.173 Da and a monoisotopic mass of 342.021515 Da .


Molecular Structure Analysis

The molecular structure of 3-(5-bromo-1H-indol-3-yl)propylamine oxalate consists of a bromo-indolyl group attached to a propylamine group . The bromo-indolyl group is a common moiety in many bioactive molecules, contributing to their biological activity.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 405.5±35.0 °C and a predicted density of 1.479±0.06 g/cm3 . Its pKa value is predicted to be 16.33±0.30 .

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.C2H2O4/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;3-1(4)2(5)6/h3-4,6-7,14H,1-2,5,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVURFCPLHOSLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)propylamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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